1,3,5-Trioxane

Catalog No.
S575611
CAS No.
110-88-3
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trioxane

CAS Number

110-88-3

Product Name

1,3,5-Trioxane

IUPAC Name

1,3,5-trioxane

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2

InChI Key

BGJSXRVXTHVRSN-UHFFFAOYSA-N

SMILES

C1OCOCO1

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1.94 M
SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS
SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE
Solubility in water: poo

Synonyms

s-Trioxane; NSC 26347; Triformol; Trioxan; Trioxymethylene; sym-TrioxaneRing Parent; Metformaldehyde;

Canonical SMILES

C1OCOCO1

Precursor for Polymer Synthesis:

  • 1,3,5-Trioxane serves as a crucial starting material for the synthesis of polyoxymethylene (POM), a versatile polymer with exceptional strength, chemical resistance, and dimensional stability. The polymerization process involves the ring-opening polymerization of trioxane, where the cyclic trioxane molecules are linked to form long polymer chains []. This process is typically catalyzed by strong acids or Lewis acids [].

Synthesis of Complex Molecules:

  • Researchers utilize 1,3,5-trioxane as a building block for synthesizing various complex molecules, including:
    • Calixarenes: These macrocyclic compounds find applications in host-guest chemistry, catalysis, and drug discovery [].
    • Natural Products: Trioxane serves as a precursor for the synthesis of diverse natural products, such as motuporin, sundiversifolide, lyconadin A, and lyconadin B, which exhibit various biological activities [].

Research in Organic Reaction Mechanisms:

  • The reactivity of 1,3,5-trioxane makes it a valuable tool for studying reaction mechanisms in organic chemistry. Its controlled ring-opening behavior allows researchers to probe the factors influencing the rates and selectivities of various reactions [].

Exploration of Novel Catalysts:

  • The development of new and efficient catalytic systems for the synthesis of 1,3,5-trioxane itself is an active area of research. Understanding the role of different catalysts and reaction conditions can lead to more sustainable and cost-effective production methods [].

Environmental and Toxicological Studies:

  • While not the primary focus of current research, investigations into the potential environmental and toxicological effects of 1,3,5-trioxane are ongoing, considering its classification as a suspected carcinogen in some jurisdictions [].

1,3,5-Trioxane is a chemical compound with the molecular formula C3H6O3C_3H_6O_3. It appears as a white, highly water-soluble solid with a chloroform-like odor. Structurally, it is a stable cyclic trimer of formaldehyde, characterized by a six-membered ring consisting of three carbon atoms and three oxygen atoms alternating in the sequence of carbon-oxygen-carbon-oxygen-carbon-oxygen . This compound is one of the three isomers of trioxane and is notable for its stability compared to its linear counterparts.

Trioxane is classified as a flammable solid (H228) and may cause respiratory irritation (H335). It is also suspected of damaging the unborn child (H361d) []. Here are some safety concerns:

  • Flammability: Trioxane can readily ignite and generate heat. Proper handling and storage are crucial to prevent fires or explosions [].
  • Toxicity: Inhalation or ingestion of trioxane can cause irritation of the respiratory tract and gastrointestinal system.
  • Developmental Toxicity: Studies suggest potential developmental hazards associated with trioxane exposure. Pregnant women should avoid contact with the compound [].

  • Decomposition: Under acidic conditions, 1,3,5-trioxane decomposes to yield three molecules of formaldehyde. This reaction is crucial for applications that require formaldehyde as a precursor .
  • Trimerization: It can be synthesized through the acid-catalyzed trimerization of formaldehyde in concentrated aqueous solutions .
  • Polymerization: In the presence of acids, it can initiate polymerization reactions, leading to various polymeric products .

The synthesis of 1,3,5-trioxane primarily involves:

  • Acid-Catalyzed Trimerization: This method involves the reaction of formaldehyde in an acidic medium to form 1,3,5-trioxane. The process typically requires concentrated aqueous solutions and controlled temperatures to optimize yield and selectivity .
  • Catalytic Systems: Recent advancements have introduced new catalytic systems that enhance the efficiency of trioxane production while minimizing by-products .

1,3,5-Trioxane has several notable applications:

  • Precursor for Polyoxymethylene Plastics: It serves as a key precursor in the production of polyoxymethylene plastics, which are widely used in engineering applications due to their high strength and stability .
  • Fuel Tablets: Combined with hexamine, it is compressed into solid fuel tablets utilized by military personnel and outdoor enthusiasts for cooking and heating purposes .
  • Laboratory Reagent: It acts as an anhydrous source of formaldehyde in various laboratory reactions .

Interaction studies involving 1,3,5-trioxane focus on its reactivity with hydroxyl radicals and other atmospheric components. The rate constant for its reaction with hydroxyl radicals has been measured at 6.0×1012 cm3 molecule1s16.0\times 10^{-12}\text{ cm}^3\text{ molecule}^{-1}\text{s}^{-1}, indicating its atmospheric lifetime and potential environmental impact . These studies are essential for understanding its behavior in different chemical environments.

1,3,5-Trioxane shares structural similarities with other cyclic compounds but exhibits unique properties:

Compound NameMolecular FormulaUnique Features
1,2-DioxolaneC3_3H4_4O2_2Contains two oxygen atoms in a five-membered ring; less stable than trioxane.
1,3-DioxolaneC3_3H4_4O2_2Similar cyclic structure; used primarily as a solvent.
FormaldehydeCH2_2OA simple aldehyde; less stable than trioxane; highly reactive.
Paraformaldehyde(CH2_2O)n_nA polymeric form of formaldehyde; used in similar applications but less soluble.

The uniqueness of 1,3,5-trioxane lies in its stability as a cyclic compound and its dual role as both a source of formaldehyde and a precursor for synthetic applications.

The industrial synthesis of 1,3,5-trioxane (TOX) primarily relies on acid-catalyzed cyclotrimerization of formaldehyde (FA). Traditional methods employ concentrated sulfuric acid (H₂SO₄) in aqueous media, where the equilibrium-limited reaction is challenged by low TOX concentration (typically <6%) and byproduct formation (e.g., formic acid, methanol).

Mechanistic Insights

The reaction proceeds via a stepwise mechanism:

  • Protonation of FA: H₃O⁺ initiates nucleophilic attack on FA, forming a hemiacetal intermediate.
  • Chain Growth: Sequential addition of FA molecules creates linear oligomers, which cyclize to form TOX.
  • Equilibrium Limitation: Reverse reactions (e.g., TOX decomposition) and side reactions (e.g., formic acid generation) reduce yields.

Enhanced Aqueous Systems

Recent advancements focus on salt-mediated acid catalysis to suppress water activity and shift equilibrium. For example:

CatalystSalt AdditiveTOX YieldByproduct Suppression
H₂SO₄NaCl13.84%Reduced formic acid
H₂SO₄ + [PS₂Im]HSO₄Ionic liquid16.95%Enhanced water sequestration

Ionic liquids (ILs) like 1,3-bis(3-sulfonic acid)propyl imidazolium bisulfate ([PS₂Im]HSO₄) exhibit superior performance due to their high dipole moments and ability to form stable hydrogen bonds with water, thereby lowering its activity.

Reactive Distillation Systems with Integrated Extraction Units

Reactive distillation combines catalytic reaction and separation to overcome equilibrium limitations. Modern designs incorporate azeotropic extractants to remove water and TOX continuously, as shown in Figure 1.

Process Design Features

ComponentFunctionExample
Reactor ColumnFA cyclization + TOX generationCationic resin (D006-BD)
Distillation UnitAzeotrope formation with extractantBenzene or toluene
Extraction UnitPhase separation of TOX from waterDecanter for oil/water split

Performance Metrics

A pressure-swing distillation process achieved 79.55% FA conversion with reduced energy consumption (6.33% lower condenser duty, 18.35% lower reboiler duty) compared to conventional reactors. Critical parameters include maintaining 80–120°C in the reaction column to minimize side reactions.

Ionic Liquid-Assisted Catalytic Processes

Ionic liquids (ILs) serve dual roles as cocatalysts and extractive agents, enabling intensified TOX synthesis in non-aqueous media.

IL Performance Comparison

IL CatalystAcid StrengthWater Activity ReductionTOX Yield
[PMIm]HSO₄ModerateLow14.2%
[PSMIm]HSO₄HighModerate15.8%
[PS₂Im]HSO₄Very HighMaximum16.95%

Mechanistic Advantages

  • Enhanced H-Bonding: Sulfonic acid groups in ILs stabilize water clusters, reducing activity and driving TOX formation forward.
  • Reduced Corrosion: ILs replace volatile H₂SO₄, minimizing equipment degradation.

Solid Acid Catalyst Development for Continuous Flow Systems

Solid phosphoric acid (SPA) catalysts enable gas-phase TOX synthesis, addressing limitations of liquid-phase methods.

Catalyst Optimization

ParameterOptimal RangeImpact
Acid Content (mmol/g)≤5Prevents coking
Surface Area (m²/g)≤20Minimizes side reactions
Sintering Temperature>800°CImproves stability

Industrial Implementation

SPA catalysts in fixed-bed reactors achieve high selectivity (>90%) and long lifespan (>1,000 hr) due to reduced organic adsorption.

The transition metal-catalyzed ring-opening polymerization of 1,3,5-trioxane represents a sophisticated approach to polyoxymethylene synthesis that offers enhanced control over molecular weight distribution and polymer properties compared to traditional Lewis acid catalysts [1]. Cyclopentadienylmolybdenum complexes have emerged as particularly effective catalysts for this transformation, demonstrating remarkable tolerance to reaction conditions while maintaining high catalytic activity [1] [5].

The mechanistic pathway involves initial coordination of the trioxane monomer to the Lewis acidic metal center, displacing weakly coordinating anions and forming contact or solvent-separated ion pairs [1] [5]. This coordination induces charge redistribution within the trioxane ring, ultimately leading to carbon-oxygen bond cleavage and the formation of carbocationic chain termini [10]. The rate-determining step appears to be the ring-opening process rather than the initial coordination, as evidenced by the correlation between induction times and Lewis acidity of the metal centers [1] [5].

Catalyst Structure-Activity Relationships

The electronic properties of the cyclopentadienyl ligands significantly influence catalytic activity, with electron-withdrawing substituents enhancing Lewis acidity and reducing induction times [1] [5]. The activity order follows the electron-withdrawing capacity: cyclopentadienylmethylcarboxylate > cyclopentadienyl > pentamethylcyclopentadienyl [1]. Additionally, the nature of the weakly coordinating anion plays a crucial role, with trifluoromethanesulfonate anions providing superior activity compared to tetrafluoroborate or trifluoroacetate counterparts [1] [5].

Table 1: Transition Metal Catalyst Activity in 1,3,5-Trioxane Polymerization

CatalystInduction Time (s)Lewis Acidity OrderTemperature (°C)Catalyst Concentration (mmol)
[(η5-C5H5)Mo(CO)3OSO2CF3] (2a)8High800.012
[(η5-C5H4CO2CH3)Mo(CO)3OSO2CF3] (3a)7High800.012
[(η5-C5Me5)Mo(CO)3OSO2CF3] (1a)120Medium800.012
[(η5-C5H5)Mo(CO)3BF4] (2c)480Medium800.012
[(η5-C5H5)Mo(CO)3CF3CO2] (2b)4500Low800.012

Water Tolerance and Practical Applications

A significant advantage of transition metal catalysts over traditional Lewis acids lies in their enhanced tolerance to water impurities [1] [5]. Molybdenum-based catalysts maintain reasonable activity in the presence of up to 2.18 mol% water, whereas boron trifluoride systems show substantial deactivation at water concentrations as low as 0.8 mol% [1] [5]. This tolerance enables the use of less rigorously purified monomers, potentially reducing processing costs in industrial applications [1].

Table 2: Effect of Water Content on Catalyst Activity

Water Content (mol%)Induction Time (s)Relative Activity
0.0081.000
0.37100.800
1.82200.400
2.18250.320
3.634500.018

Polymerization Products and Molecular Weight Control

Transition metal-catalyzed polymerization produces polyoxymethylene with molecular weights ranging from 38,200 to 46,900 g/mol and relatively narrow polydispersity indices between 1.83 and 2.02 [1]. The turnover numbers achieved range from 3,390 to 4,335, indicating efficient catalyst utilization [1]. Polymer yields consistently exceed 56%, with optimal conditions achieving up to 72% conversion [1].

Table 3: Polyoxymethylene Properties from Transition Metal-Catalyzed Polymerization

RunMolecular Weight Mw (g/mol)Molecular Weight Mn (g/mol)Polydispersity (Mw/Mn)Yield (%)Turnover Number
144,40022,8001.95563,390
238,20020,1001.90724,335
343,40022,2001.95583,468
441,80022,4001.87694,178
546,90023,2002.02643,862
641,30022,6001.83684,099

Role of Formaldehyde in Chain Initiation and Propagation

Formaldehyde plays a fundamental role in the polymerization mechanism of 1,3,5-trioxane, serving both as an intermediate product of ring opening and as an active participant in chain propagation [1] [5] [10]. During the initial induction period, trioxane undergoes ring cleavage to generate formaldehyde monomers and carbocationic species, with the liberated formaldehyde subsequently participating in polymer chain growth [1] [10].

Ceiling Concentration Phenomenon

The concept of ceiling concentration is central to understanding formaldehyde's role in trioxane polymerization [10] [16]. A critical concentration of monomeric formaldehyde must be achieved before substantial polymer formation occurs, typically around 0.060 mol/L under standard reaction conditions [10]. Below this threshold, the polymerization rate remains negligible, while above it, rapid chain propagation ensues [16].

Formaldehyde Generation and Consumption Equilibrium

Nuclear magnetic resonance spectroscopic investigations reveal that formaldehyde formation and consumption reach a dynamic equilibrium during the polymerization process [1] [5]. The steady-state concentration of free formaldehyde remains constant throughout the reaction, with its formation from trioxane ring opening balanced by its consumption in chain propagation [1]. This equilibrium explains why direct nuclear magnetic resonance observation of formaldehyde is challenging during active polymerization [1].

Chain Initiation Mechanisms

Formaldehyde coordinates more readily to Lewis acidic metal centers than trioxane due to its smaller steric profile and enhanced donor properties [1] [5]. This preferential coordination enables the formation of more reactive cationic initiators of the type cyclopentadienylmolybdenum-oxymethyl cations, which facilitate faster polymer formation compared to direct trioxane coordination [1]. The addition of exogenous formaldehyde to reaction mixtures consistently reduces induction times, confirming its role as a chain initiator [1] [10].

Copolymerization Evidence

Controlled copolymerization experiments using carbon-13 labeled formaldehyde provide definitive evidence for formaldehyde incorporation into the growing polymer chains [1]. Matrix-assisted laser desorption ionization and single ion mass spectrometry analyses reveal molecular fragments with mass differences corresponding to both carbon-12 and carbon-13 oxymethylene units, confirming random copolymerization rather than the formation of separate homopolymers [1].

Tetraoxane Formation

An important secondary pathway involves the cyclization of formaldehyde tetramers to form 1,3,5,7-tetraoxane, which serves as an alternative monomer for polyoxymethylene synthesis [1] [22]. Nuclear magnetic resonance monitoring reveals tetraoxane formation during the early stages of polymerization, with its subsequent consumption as the reaction progresses [1] [22]. This pathway provides additional evidence for the reversible nature of formaldehyde generation and its role in chain propagation [22].

Kinetic Modeling of Polyoxymethylene Formation

The kinetics of 1,3,5-trioxane polymerization involve complex mechanistic pathways that have been extensively studied through both isothermal and non-isothermal analytical approaches [12] [16]. The polymerization proceeds through distinct phases, including an induction period characterized by formaldehyde accumulation, followed by rapid heterogeneous propagation and crystallization [2] [16].

Kinetic Model Development

A comprehensive kinetic model for trioxane polymerization during the induction period involves three parallel irreversible reactions between trioxane and cationic species, coupled with a reversible reaction between formaldehyde and cationic intermediates [16]. This model incorporates five rate constants determined through statistical fitting of experimental concentration-time profiles [16]. The model successfully predicts the behavior of various species throughout the induction period with excellent agreement to experimental observations [16].

Rate Equations and Activation Parameters

The fundamental rate expression for trioxane consumption follows second-order kinetics with respect to monomer concentration, reflecting the involvement of two trioxane molecules in the rate-determining step [16]. The activation energy for the polymerization process has been determined to be approximately 65.2 kJ/mol through Arrhenius plot analysis over the temperature range of 40-100°C [35]. The pre-exponential factor exhibits a value of 1.2 × 10^8, indicating a relatively high frequency of successful molecular collisions [35].

Table 4: Kinetic and Thermodynamic Parameters for Trioxane Polymerization

ParameterValueMethodReference Conditions
Activation Energy (kJ/mol)65.2Arrhenius Plot40-100°C
Pre-exponential Factor1.2 × 10^8Kinetic AnalysisBF3 catalyst
Rate Constant at 80°C (L/mol·s)2.4Direct Measurement80°C, bulk
Ceiling Temperature (°C)310ThermodynamicStandard pressure
Equilibrium Monomer Concentration (mol/L)0.06NMR Analysis80°C equilibrium

Temperature Dependence and Reaction Phases

The polymerization exhibits distinct temperature-dependent behavior below and above the monomer melting point [12]. Below 62°C, the reaction rate increases with temperature, while above this threshold, the rate may decrease due to changes in the crystalline structure of the monomer [28]. The crystallization kinetics of the resulting polyoxymethylene follow Kolmogoroff-Avrami-Evans behavior, incorporating both homogeneous and heterogeneous nucleation mechanisms [17].

Mathematical Modeling of Chain Growth

The chain growth process can be described by a cubic rate equation that accounts for the accelerating nature of the polymerization [35]. This acceleration results from the increasing surface area available for polymer deposition as crystallization proceeds [35]. The model accurately predicts conversion rates up to approximately 10% polymerization, beyond which deviations occur due to monomer depletion effects and changes in the controlling mechanism [35].

Molecular Weight Distribution Kinetics

The molecular weight development follows predictable patterns based on the ratio of propagation to chain transfer rates [1]. The relatively narrow polydispersity indices observed in transition metal-catalyzed systems suggest controlled chain growth with minimal side reactions [1]. The molecular weight distribution can be modeled using statistical approaches that account for both chain transfer to monomer and transfer to polymer chain segments [1].

Copolymerization with Oxygen Heterocycles

The copolymerization of 1,3,5-trioxane with various oxygen-containing heterocycles represents a crucial strategy for enhancing the thermal stability and processability of polyoxymethylene materials [2] [18] [19]. These copolymerization reactions proceed through cationic ring-opening mechanisms and result in thermally stable end-capped polymer chains that resist degradation during processing [18] [29].

Comonomer Selection and Reactivity

The most extensively studied comonomers include 1,3-dioxepane, 1,3-dioxolane, ethylene oxide, and various cyclic ethers containing adjacent carbon atoms [2] [18] [19] [20]. The reactivity of these comonomers varies significantly, with 1,3-dioxepane showing particularly high incorporation efficiency due to its favorable basicity relative to trioxane [2] [19]. The difference in basicity between comonomers determines the initiation preference during the induction period [2].

Table 5: Copolymerization of 1,3,5-Trioxane with Oxygen Heterocycles

ComonomerFeed Ratio (mol%)Incorporation EfficiencyThermal Stability EnhancementCrystal Rejection Tendency
1,3-Dioxepane5-20HighExcellentAbove 10%
1,3-Dioxolane2-15MediumGoodAbove 8%
Ethylene Oxide0.4-5LowModerateAbove 3%
Cyclohexane Oxide3-10MediumGoodAbove 7%

Mechanistic Pathways in Copolymerization

The copolymerization mechanism involves preferential initiation on the more basic comonomer during the induction period, followed by alternating incorporation as the reaction proceeds [2] [19]. For 1,3-dioxepane concentrations above equilibrium values, early-formed soluble polymers consist primarily of the comonomer or highly enriched copolymer sequences [2]. Precipitation begins only after the comonomer concentration decreases sufficiently to allow significant trioxane incorporation [2].

Sequence Distribution and Crystallization Effects

The distribution of comonomer units along the polymer chain profoundly influences crystallization behavior and final material properties [2] [19]. Isolated comonomer units can be incorporated into the crystal lattice or its immediate interface, while consecutive comonomer sequences are rejected into the amorphous phase [2]. This partitioning behavior becomes pronounced for comonomer contents exceeding 10 mol%, leading to increased amorphous fractions [2].

Transacetalization Processes

Copolymerization occurs through both direct propagation and transacetalization processes, with the latter contributing to sequence randomization [2] [19]. These transacetalization reactions enable the redistribution of chain segments and promote the formation of more uniform copolymer compositions [2]. The extent of transacetalization depends on reaction conditions and catalyst selection [19].

Thermal Stability Enhancement Mechanisms

The incorporation of oxygen heterocycles containing carbon-carbon bonds creates thermally stable end groups that prevent unzipping degradation [18] [29]. Upon thermal treatment, initial hemiacetal chain ends decompose to liberate formaldehyde until reaching a comonomer unit, leaving behind stable end-capped segments [29]. This mechanism accounts for the superior thermal stability of copolymers compared to homopolyoxymethylene [18] [29].

Physical Description

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62°C; boils at 115°C without polymerization. The cyclic trimer of formaldehyde.
OtherSolid
WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR.

Color/Form

CRYSTALLINE SOLID
RHOMBIC NEEDLES FROM ETHER
WHITE

XLogP3

-0.4

Boiling Point

238.1 °F at 759 mm Hg (NTP, 1992)
114.5 °C
114.5 °C @ 759 MM HG

Flash Point

113 °F (NTP, 1992)
45 °C
71 °C c.c.

Vapor Density

3.1 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 1.03

Density

1.17 at 149 °F (NTP, 1992)
1.17 @ 65 °C
Relative density (water = 1):

LogP

-0.43 (LogP)

Odor

CHARACTERISTIC CHLOROFORM-LIKE ODOR

Melting Point

147 °F (NTP, 1992)
60.2 °C
64 °C

UNII

46BNU65YNY

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Vapor Pressure

13 mm Hg at 77 °F (NTP, 1992)
17.52 mmHg
Vapor pressure, kPa at 25 °C:

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

110-88-3
30525-89-4

Wikipedia

1,3,5-trioxane

Use Classification

Agrochemicals -> Fungicides

Methods of Manufacturing

... BY DISTILLATION OF FORMALDEHYDE WITH AN ACID CATALYST, & EXTRACTION WITH SOLVENT.

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
1,3,5-Trioxane: ACTIVE
SYM-TRIOXANE...A TRIMER OF FORMALDEHYDE; NOT TO BE CONFUSED WITH PARAFORMALDEHYDE...WHICH CONSISTS OF 8 OR MORE FORMALDEHYDE UNITS.
IN NON-AQ SYSTEMS, READILY CONVERTED TO MONOMERIC FORMALDEHYDE BY SMALL CONCN STRONG ACIDS @ RATE DETERMINED BY ACID CONCN.
SUBLIMABLE PERFUME COMPOUNDS CONTAIN TRIOXYMETHYLENE.
CYCLIC ETHERS SUCH AS SYM-TRIOXANE ARE USED TO PREVENT DECOMP OF HALOAMIDE ANTIMICROBIAL AGENTS, SUCH AS DBNPA.

Storage Conditions

STORE IN COOL, DRY, WELL-VENTILATED PLACE AWAY FROM SOURCES OF HEAT & IGNITION. SEPARATE FROM COMBUSTIBLES, & ACIDIC, ALKALINE, & OXIDIZING MATERIALS. /PARAFORMALDEHYDE/

Stability Shelf Life

STABLE, CYCLIC TRIMER OF FORMALDEHYDE

Dates

Last modified: 08-15-2023

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